![molecular formula C13H10N2O2 B11709726 Benzenamine, N-[(4-nitrophenyl)methylene]- CAS No. 785-80-8](/img/structure/B11709726.png)

Benzenamine, N-[(4-nitrophenyl)methylene]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

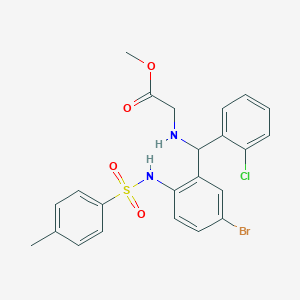

Benzènamine, N-[(4-nitrophényl)méthylène]-: est un composé organique de formule moléculaire C₁₃H₁₀N₂O₂ et de masse molaire 226,2307 g/mol . Il est également connu sous d'autres noms tels que la N-(p-nitrobenzylidène)aniline et la 4-nitrobenzylidèneaniline . Ce composé est caractérisé par la présence d'un groupe benzènamine lié à un groupe nitrophénylméthylène, ce qui en fait une molécule importante dans diverses réactions chimiques et applications.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la Benzènamine, N-[(4-nitrophényl)méthylène]- implique généralement la réaction de condensation entre l'aniline et la p-nitrobenzaldéhyde . La réaction est généralement réalisée en présence d'un catalyseur acide, tel que l'acide chlorhydrique, sous reflux. Le mélange réactionnel est ensuite refroidi et le produit est isolé par filtration et recristallisation.

Méthodes de production industrielle : En milieu industriel, la production de la Benzènamine, N-[(4-nitrophényl)méthylène]- suit une voie de synthèse similaire, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés du produit. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés permet de maintenir des conditions réactionnelles constantes et une production efficace.

Analyse Des Réactions Chimiques

Types de réactions:

Réduction : La Benzènamine, N-[(4-nitrophényl)méthylène]- peut subir des réactions de réduction pour former le dérivé amine correspondant. Les agents réducteurs courants incluent le gaz hydrogène en présence d'un catalyseur au palladium ou le borohydrure de sodium.

Oxydation : Le composé peut être oxydé pour former divers produits d'oxydation, en fonction de l'agent oxydant utilisé. Par exemple, l'utilisation du permanganate de potassium peut conduire à la formation de dérivés d'acide carboxylique.

Substitution : Le groupe nitro du composé peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile. Les réactifs courants incluent le méthylate de sodium et d'autres nucléophiles.

Réactifs et conditions courants:

Réduction : Gaz hydrogène avec catalyseur au palladium, borohydrure de sodium.

Oxydation : Permanganate de potassium, trioxyde de chrome.

Substitution : Méthylate de sodium, autres nucléophiles.

Principaux produits formés:

Réduction : Dérivé amine correspondant.

Oxydation : Dérivés d'acide carboxylique.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Chimie : La Benzènamine, N-[(4-nitrophényl)méthylène]- est utilisée comme intermédiaire dans la synthèse de divers composés organiques. Elle sert de brique de base pour la préparation de colorants, de pigments et d'autres matériaux fonctionnels .

Biologie : En recherche biologique, ce composé est utilisé dans l'étude des réactions catalysées par les enzymes et comme composé modèle pour comprendre le comportement des composés nitroaromatiques dans les systèmes biologiques.

Médecine : Le composé a des applications potentielles en chimie médicinale pour le développement de nouveaux médicaments et agents thérapeutiques. Ses dérivés sont explorés pour leurs propriétés antimicrobiennes et anticancéreuses.

Industrie : Dans le secteur industriel, la Benzènamine, N-[(4-nitrophényl)méthylène]- est utilisée dans la production de polymères, de résines et d'autres matériaux. Elle est également utilisée dans la fabrication d'agrochimiques et de produits chimiques de spécialité.

Mécanisme d'action

Le mécanisme d'action de la Benzènamine, N-[(4-nitrophényl)méthylène]- implique son interaction avec diverses cibles moléculaires et voies. Le groupe nitro du composé peut subir une réduction pour former des intermédiaires réactifs, qui peuvent interagir avec les composants cellulaires et les enzymes. Ces interactions peuvent conduire à l'inhibition de l'activité enzymatique, à la perturbation des processus cellulaires et à l'induction du stress oxydatif. La capacité du composé à former des intermédiaires réactifs en fait un outil précieux pour l'étude des mécanismes des réactions catalysées par les enzymes et du comportement des composés nitroaromatiques dans les systèmes biologiques .

Applications De Recherche Scientifique

Chemistry: Benzenamine, N-[(4-nitrophenyl)methylene]- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and other functional materials .

Biology: In biological research, this compound is used in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of nitroaromatic compounds in biological systems.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its derivatives are being explored for their antimicrobial and anticancer properties.

Industry: In the industrial sector, Benzenamine, N-[(4-nitrophenyl)methylene]- is used in the production of polymers, resins, and other materials. It is also employed in the manufacture of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of Benzenamine, N-[(4-nitrophenyl)methylene]- involves its interaction with various molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components and enzymes. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress. The compound’s ability to form reactive intermediates makes it a valuable tool in studying the mechanisms of enzyme-catalyzed reactions and the behavior of nitroaromatic compounds in biological systems .

Comparaison Avec Des Composés Similaires

Composés similaires:

- Benzènamine, N-[(4-méthylphényl)méthylène]-4-nitro-

- Benzènamine, 4-méthoxy-N-[(4-nitrophényl)méthylène]-, (E)-

Comparaison:

- Benzènamine, N-[(4-méthylphényl)méthylène]-4-nitro- a une structure similaire, mais avec un groupe méthyle au lieu d'un atome d'hydrogène sur le cycle phényle. Cette différence structurelle peut conduire à des variations de réactivité et d'applications.

- Benzènamine, 4-méthoxy-N-[(4-nitrophényl)méthylène]-, (E)- contient un groupe méthoxy, qui peut influencer les propriétés électroniques et la réactivité du composé. La présence du groupe méthoxy peut améliorer la solubilité du composé et modifier son interaction avec d'autres molécules .

Unicité : La Benzènamine, N-[(4-nitrophényl)méthylène]- est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confère des propriétés chimiques et physiques distinctes. Sa capacité à subir diverses réactions chimiques et ses applications dans de multiples domaines en font un composé précieux en recherche scientifique et dans l'industrie.

Propriétés

Numéro CAS |

785-80-8 |

|---|---|

Formule moléculaire |

C13H10N2O2 |

Poids moléculaire |

226.23 g/mol |

Nom IUPAC |

1-(4-nitrophenyl)-N-phenylmethanimine |

InChI |

InChI=1S/C13H10N2O2/c16-15(17)13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h1-10H |

Clé InChI |

GKSAMSVGROLNRA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(E)-(4-chlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11709658.png)

![Bis[4-(2-nitrophenoxy)phenyl]methanone](/img/structure/B11709665.png)

![2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid](/img/structure/B11709677.png)

![1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]naphthalen-2-OL](/img/structure/B11709685.png)

![2-chloro-5H-[1]benzofuro[3,2-c]carbazole](/img/structure/B11709690.png)

![2-(Benzylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B11709699.png)

![4-bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide](/img/structure/B11709705.png)

![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709720.png)